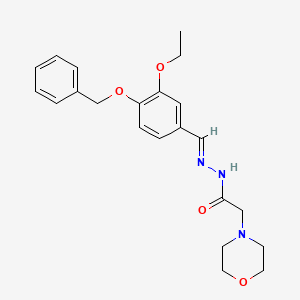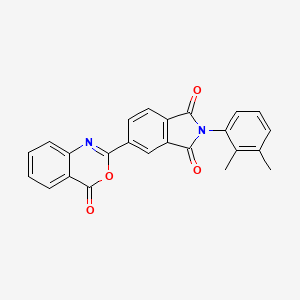
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin ist eine organische Verbindung mit der Summenformel C14H19N. Es ist ein Derivat von Chinolin, das sich durch das Vorhandensein von fünf Methylgruppen am Chinolinringsystem auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Alkylierung von Chinolinderivaten. So kann beispielsweise die Reaktion von 2,4,6-Trimethylchinolin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat die gewünschte Verbindung liefern. Die Reaktion wird typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Aceton durchgeführt .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalytische Hydrierung von Chinolinderivaten in Gegenwart geeigneter Katalysatoren wie Palladium auf Kohle kann ebenfalls eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können sie in gesättigtere Derivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohle wird häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile wie Amine werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Chinolin-N-Oxide entstehen, während durch Reduktion Tetrahydrochinolinderivate entstehen .
Wissenschaftliche Forschungsanwendungen
2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Studien haben sein Potenzial als bioaktive Verbindung mit antimikrobiellen Eigenschaften untersucht.
Medizin: Es werden Untersuchungen zu seinen potenziellen therapeutischen Anwendungen durchgeführt, darunter seine Rolle als Antioxidans.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So werden seine antioxidativen Eigenschaften darauf zurückgeführt, dass es freie Radikale abfangen und oxidative Stresspfade hemmen kann. Die Verbindung kann auch mit Enzymen und Proteinen interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2,4,6-Tetramethyl-1,2-dihydrochinolin
- 2,2,4,6,8-Pentamethyl-1,2-dihydrochinolin
Einzigartigkeit
2,2,4,6,7-Pentamethyl-1,2-dihydrochinolin ist aufgrund der spezifischen Positionierung seiner Methylgruppen einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer interessanten Verbindung für weitere Forschungsarbeiten macht .
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
2,2,4,6,7-pentamethyl-1H-quinoline |
InChI |
InChI=1S/C14H19N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-8,15H,1-5H3 |
InChI-Schlüssel |
RBJGTNCZCXCGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(C=C2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11664132.png)

![2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B11664150.png)
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11664151.png)
